
1,1-Diamylbiguanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diamylbiguanide: is an organic compound with the molecular formula C12H27N5 . It is a derivative of biguanide, characterized by the presence of two amyl (pentyl) groups attached to the nitrogen atoms of the biguanide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diamylbiguanide can be synthesized through the reaction of guanidine hydrochloride with amylamine . The reaction typically involves dissolving guanidine hydrochloride in water, followed by the addition of amylamine. The mixture is then heated under reflux conditions to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade guanidine hydrochloride and amylamine, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diamylbiguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or both amyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biguanides with different functional groups.
Scientific Research Applications
1,1-Diamylbiguanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antidiabetic agent, similar to other biguanides like metformin.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties
Mechanism of Action
The mechanism of action of 1,1-Diamylbiguanide involves its interaction with cellular components. It is believed to inhibit mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This activation of AMP-activated protein kinase (AMPK) results in various downstream effects, including increased glucose uptake and fatty acid oxidation .
Comparison with Similar Compounds
Metformin: A well-known antidiabetic agent with a similar biguanide structure.
Phenformin: Another biguanide derivative, previously used as an antidiabetic agent but withdrawn due to toxicity.
Buformin: Similar to metformin, used in diabetes treatment but less commonly due to safety concerns.
Uniqueness: 1,1-Diamylbiguanide is unique due to its specific amyl substitutions, which may confer distinct chemical and biological properties compared to other biguanides.
Properties
CAS No. |
101491-41-2 |
|---|---|
Molecular Formula |
C12H27N5 |
Molecular Weight |
241.38 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-dipentylguanidine |
InChI |
InChI=1S/C12H27N5/c1-3-5-7-9-17(10-8-6-4-2)12(15)16-11(13)14/h3-10H2,1-2H3,(H5,13,14,15,16) |
InChI Key |
ASLUEXWHMHPYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


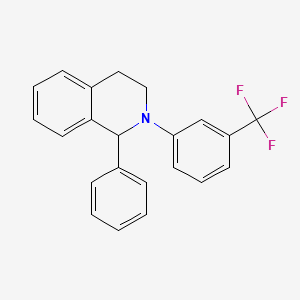
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
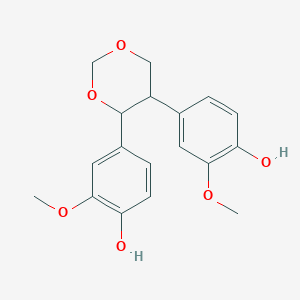

![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
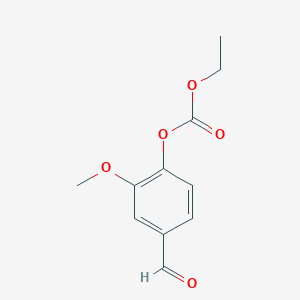
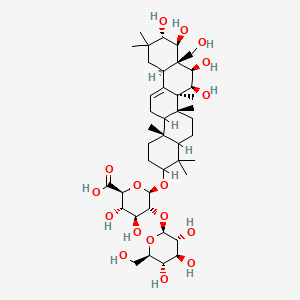
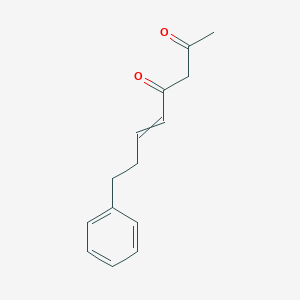
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)


![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)


